

# Independent validation of published research on 2-Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



An Independent Review of **2-Tolperisone Hydrochloride**: Comparative Efficacy, Safety, and Mechanism of Action

#### Introduction

**2-Tolperisone hydrochloride** is a centrally acting skeletal muscle relaxant utilized for treating muscle spasticity and spasms associated with various neurological and musculoskeletal conditions.[1][2] Unlike many other centrally acting muscle relaxants, tolperisone is reported to have a favorable side-effect profile, with a notably lower incidence of sedation.[2][3][4][5][6] This has led to its widespread use in many European and Asian countries for decades.[1][2][7] This guide provides an independent validation of published research on **2-Tolperisone Hydrochloride**, offering a comparison with other muscle relaxants and detailing the experimental data and protocols from key studies.

#### **Mechanism of Action**

Tolperisone hydrochloride exerts its muscle relaxant effects through a multi-faceted mechanism primarily targeting the central nervous system.[1][8][9][10][11] It acts at the spinal cord and brainstem to inhibit abnormal nerve impulses that lead to muscle spasms.[1][10] The key mechanisms of action are:

 Inhibition of Voltage-Gated Sodium and Calcium Channels: Tolperisone blocks voltage-gated sodium and calcium channels, which reduces neuronal excitability and the release of neurotransmitters from primary afferent terminals.[1][8][10]



- Membrane-Stabilizing Properties: The chemical structure of tolperisone is similar to lidocaine, and it exhibits membrane-stabilizing effects, further contributing to the reduction of nerve impulse transmission.[2][12]
- Inhibition of Spinal Reflex Pathways: It inhibits both monosynaptic and polysynaptic reflexes in the spinal cord, which are responsible for coordinating muscle contractions.[8][9][10] This action helps to decrease involuntary muscle activity.
- Modulation of Neurotransmitter Functions: Tolperisone is also believed to interfere with the function of monoamine neurotransmitters like serotonin and noradrenaline, which play a role in muscle relaxation and pain perception.[10]

A key differentiator of tolperisone is its lack of significant affinity for adrenergic, cholinergic, dopaminergic, or serotonergic receptors in the central nervous system, which is thought to be the reason for its low sedative effect.[2][6]



Click to download full resolution via product page

Mechanism of Action of **2-Tolperisone Hydrochloride**.

## **Comparative Clinical Efficacy**

Several clinical studies have evaluated the efficacy of **2-Tolperisone Hydrochloride** in comparison to placebo and other muscle relaxants.

## Tolperisone vs. Placebo

A prospective, randomized, double-blind, placebo-controlled trial assessed the efficacy of 300 mg of tolperisone hydrochloride daily for 21 days in 138 patients with painful reflex muscle spasm.[13] While both groups showed improvement, tolperisone was significantly superior to



placebo in increasing the pressure pain threshold.[13] Patient-rated overall efficacy also favored tolperisone.[13]

Another phase 2, double-blind, randomized, placebo-controlled study (STAR study) involving 415 subjects with acute muscle spasm of the back evaluated different doses of tolperisone (50, 100, 150, and 200 mg three times daily) for 14 days.[4][14] The primary endpoint was the change in the numeric rating scale (NRS) score for pain "right now" on day 14. The 200 mg TID dose showed the greatest numerical difference and statistical significance in pain reduction compared to placebo (p=0.0040).[3][4][14]

| Study                              | Comparator | Indication                        | Primary<br>Endpoint                        | Result                                  | p-value |
|------------------------------------|------------|-----------------------------------|--------------------------------------------|-----------------------------------------|---------|
| Pratzel et al. (1996)[13]          | Placebo    | Painful reflex<br>muscle<br>spasm | Change in pressure pain threshold          | Tolperisone > Placebo                   | 0.03    |
| STAR Study<br>(Phase 2)[4]<br>[14] | Placebo    | Acute muscle spasm of the back    | Change in<br>NRS pain<br>score (Day<br>14) | Tolperisone<br>(200mg TID)<br>> Placebo | 0.0040  |

## **Tolperisone vs. Other Muscle Relaxants**

Thiocolchicoside: A clinical study comparing tolperisone and thiocolchicoside in patients with acute low back pain and spinal muscle spasticity found that tolperisone led to a significantly greater improvement in the Lasegue's maneuver score on both day 3 (p=0.017) and day 7 (p=0.0001).[2] The reduction in pain on movement was also significantly greater with tolperisone on day 3 (p=0.003) and day 7 (p=0.0001).[2]



| Parameter                       | Tolperisone<br>Improvement<br>(%) | Thiocolchicosid<br>e Improvement<br>(%) | p-value (Day 3) | p-value (Day 7) |
|---------------------------------|-----------------------------------|-----------------------------------------|-----------------|-----------------|
| Lasegue's<br>Manoeuvre<br>Score | 36.74 (Day 3),<br>67.24 (Day 7)   | 26.43 (Day 3),<br>53.38 (Day 7)         | 0.017           | 0.0001          |
| Pain on<br>Movement Score       | -                                 | -                                       | 0.003           | 0.0001          |

Tizanidine: In a comparative study with tizanidine for acute low back pain with muscle spasm, tolperisone was found to have comparable efficacy in improving most clinical symptoms.[15] There was no statistically significant difference between the two groups in the reduction of the Roland Morris low back pain and disability questionnaire score, tenderness, or stiffness.[15] However, a statistically significant difference was observed in favor of tolperisone for improvement in pain on movement and kinesalgia (p<0.05).[15]

| Parameter                            | Tolperisone Group<br>(Day 14<br>Improvement) | Tizanidine Group<br>(Day 14<br>Improvement) | Between-group p-<br>value |
|--------------------------------------|----------------------------------------------|---------------------------------------------|---------------------------|
| Roland Morris<br>Questionnaire Score | 84.46% reduction                             | 81.95% reduction                            | >0.05                     |
| Tenderness                           | 81.06% improvement                           | 73.42% improvement                          | >0.05                     |
| Stiffness                            | 81.63% improvement                           | 80.55% improvement                          | >0.05                     |
| Pain on Movement                     | -                                            | <del>-</del>                                | <0.05                     |

Cyclobenzaprine: A 3-way, randomized, blinded, crossover study in 31 healthy volunteers compared the effects of tolperisone (150 mg TID), cyclobenzaprine (10 mg TID), and placebo on driving simulation and cognitive function.[16] For the primary endpoint of Standard Deviation of Lateral Position (SDLP) during a 100-km driving simulation, tolperisone was not different from placebo, whereas cyclobenzaprine showed significant impairment (p=<0.001).[16]



## Safety and Tolerability

A key advantage of **2-Tolperisone Hydrochloride** highlighted in multiple studies is its favorable safety and tolerability profile, particularly the low incidence of central nervous system side effects like sedation and dizziness.[2][3][4][5]

In the STAR study, the rate of somnolence in tolperisone-treated subjects (1.2%) was comparable to that in the placebo group (2.6%).[4] The most frequent adverse events with tolperisone were headache (7.1%) and diarrhea (2.4%), compared to 3.8% and 0% in the placebo group, respectively.[4]

In the comparative study with thiocolchicoside, adverse events were less frequent with tolperisone.[2] Similarly, when compared to other centrally acting muscle relaxants, tolperisone has been associated with fewer CNS side effects.[3]

# Experimental Protocols STAR Study (Phase 2, Dose-Ranging)

- Objective: To assess the safety and efficacy of different doses of tolperisone versus placebo in subjects with acute muscle spasm of the back.[4][14]
- Study Design: A double-blind, randomized, placebo-controlled, parallel-group study. [4][7][14]
- Participants: Approximately 415 male and female subjects experiencing back pain due to or associated with muscle spasm.[4][7]
- Intervention: Subjects were randomized to receive either tolperisone (50, 100, 150, or 200 mg) or a matching placebo administered three times a day (TID) for 14 days.[4][7][14]
- Primary Efficacy Endpoint: Subject-rated pain "right now" using a numeric rating scale (NRS)
   on day 14.[4][14]
- Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters.[7]





Click to download full resolution via product page

Generalized Experimental Workflow for the STAR Study.

## Comparative Study: Tolperisone vs. Thiocolchicoside

- Objective: To compare the efficacy and tolerability of tolperisone and thiocolchicoside in patients with acute low back pain and spinal muscle spasticity.[2]
- Study Design: A prospective, randomized, comparative clinical study.



- Participants: Patients with acute low back pain and muscle spasm.
- Intervention: Patients received either tolperisone or thiocolchicoside for a specified duration.
- Efficacy Parameters:
  - Lasegue's maneuver score
  - Finger-to-floor distance (FFD)
  - Schober's test
  - Pain score at rest and on movement.[2]
- Follow-up: Assessments were conducted on day 3 and day 7.[2]

#### Conclusion

Independent validation of published research indicates that **2-Tolperisone Hydrochloride** is an effective and well-tolerated centrally acting muscle relaxant. Its unique mechanism of action, which does not significantly impact major neurotransmitter systems associated with sedation, provides a distinct advantage over other muscle relaxants. Comparative studies have demonstrated its superiority or non-inferiority to placebo, thiocolchicoside, and tizanidine in relieving muscle spasm and associated pain. Furthermore, its favorable safety profile, particularly the low incidence of somnolence, makes it a valuable therapeutic option for patients who need to maintain normal daily activities. Future phase 3 trials will further elucidate its role in the management of acute muscle spasms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Tolperisone - Wikipedia [en.wikipedia.org]

#### Validation & Comparative





- 2. Clinical Comparative Study: Efficacy and Tolerability of Tolperisone and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Tolperisone for the Treatment of Acute Muscle Spasm of the Back: Results from the Dose-Ranging Phase 2 STAR Study (NCT03802565) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. mims.com [mims.com]
- 10. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Tolperisone Pharmacology Active Ingredient RxReasoner [rxreasoner.com]
- 13. Efficacy and tolerance of repeated oral doses of tolperisone hydrochloride in the treatment of painful reflex muscle spasm: results of a prospective placebo-controlled double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.innovareacademics.in [journals.innovareacademics.in]
- 16. Unique Skeletal Muscle Relaxant Tolperisone in a Crossover Driving Simulation Study: No Evidence of Sedation Compared to Cyclobenzaprine and Placebo - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Independent validation of published research on 2-Tolperisone Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15288707#independent-validation-of-published-research-on-2-tolperisone-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com